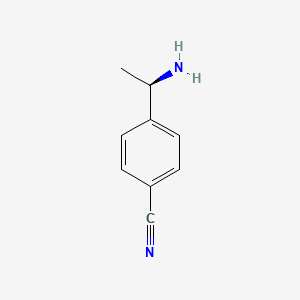

(R)-4-(1-aminoethyl)benzonitrile

Description

The Significance of Chirality in Pharmaceutical and Agrochemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences. nih.gov In the pharmaceutical industry, the different spatial arrangements of atoms in enantiomers, or mirror-image isomers, can lead to profound differences in their biological activity. nih.gov One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.govrsc.org This understanding has propelled a shift towards the development of single-enantiomer drugs, aiming to maximize efficacy and minimize unwanted side effects. rsc.orgmusechem.com More than half of all drugs currently in use are chiral compounds, and a significant portion of these are marketed as single enantiomers. nih.gov

The importance of chirality extends to the agrochemical sector as well. chiralpedia.comnih.gov The effectiveness of pesticides, herbicides, and fungicides often depends on their specific stereochemistry. chiralpedia.com A particular enantiomer might be highly effective against a target pest, while its counterpart could be less active or even harmful to non-target organisms and the environment. chiralpedia.com Consequently, the development of enantiomerically pure or enriched agrochemicals is a key strategy for enhancing efficacy, reducing application rates, and improving environmental safety. chiralpedia.comnih.govnih.gov Research in this area focuses on creating more selective and less persistent agricultural products. nih.gov

Overview of Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis

The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile and widely utilized motif in organic synthesis. researchgate.net The nitrile group is a valuable functional group due to its electronic properties and its ability to be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. Benzonitrile and its derivatives serve as key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and materials. medcraveonline.com

In medicinal chemistry, the benzonitrile moiety is present in numerous drug molecules. researchgate.net It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are crucial for the binding of a drug to its biological target. researchgate.netnih.gov The structural and electronic characteristics of the benzonitrile group can significantly influence a molecule's potency and pharmacokinetic properties. acs.org The synthesis of benzonitrile derivatives is an active area of research, with ongoing efforts to develop more efficient and selective methods. medcraveonline.comacs.org

Contextualizing (R)-4-(1-aminoethyl)benzonitrile within Contemporary Chemical Research

This compound is a specific chiral molecule that combines the key features of a chiral center and a benzonitrile scaffold. Its structure consists of a benzonitrile unit with an (R)-configured aminoethyl group at the para position. This particular arrangement of functional groups makes it a valuable building block in asymmetric synthesis and a subject of interest in medicinal chemistry research. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652713 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-53-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of R 4 1 Aminoethyl Benzonitrile

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds like (R)-4-(1-aminoethyl)benzonitrile. These approaches can be broadly categorized based on the method used to induce chirality.

Catalytic asymmetric methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. The most common catalytic approaches for synthesizing chiral amines involve the asymmetric reduction of a prochiral ketone or imine precursor.

Asymmetric hydrogenation, particularly transfer hydrogenation, stands as a robust and widely used method for the synthesis of chiral amines from prochiral ketones. The typical precursor for this compound via this route is 4-acetylbenzonitrile (B130643) (also known as 4'-cyanoacetophenone). The reaction involves the transfer of hydrogen from a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol (B130326), to the ketone, mediated by a chiral transition metal catalyst.

Ruthenium complexes bearing chiral diamine ligands are particularly effective for this transformation. The Noyori-type catalyst, such as RuCl(S,S)-TsDPEN, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, is a well-established catalyst for the asymmetric transfer hydrogenation of aromatic ketones. kanto.co.jpsamaterials.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds with high enantioselectivity, yielding the corresponding (R)-alcohol, which can then be converted to the target amine. Alternatively, direct reductive amination of the ketone or hydrogenation of a pre-formed imine can provide the chiral amine directly. The general conditions involve dissolving the catalyst and the ketone substrate in the hydrogen source mixture and stirring at a controlled temperature until completion. google.com

| Substrate | Catalyst | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Acetophenone | RuCl(R,R)-TsDPEN | HCOOH:NEt3 (5:2) | 95 | 98 | S |

| 4'-Chloroacetophenone | RuCl(R,R)-TsDPEN | HCOOH:NEt3 (5:2) | 98 | 97 | S |

| 4'-Methoxyacetophenone | RuCl(R,R)-TsDPEN | HCOOH:NEt3 (5:2) | 96 | 99 | S |

| 4'-Cyanoacetophenone | RuCl(S,S)-TsDPEN | HCOOH:NEt3 (5:2) | High | High (>95) | R |

Asymmetric amination offers a direct route to chiral amines by introducing the amino group enantioselectively. One of the most powerful methods in this category is the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a prochiral ketone. nih.govnih.govmdpi.com

For the synthesis of this compound, an (R)-selective ω-transaminase would be employed to convert 4-acetylbenzonitrile into the desired product. The reaction is typically conducted in an aqueous buffer at or near physiological pH and temperature. The equilibrium of the reaction can be unfavorable, but strategies such as using a large excess of the amino donor or removing the ketone by-product (e.g., pyruvate (B1213749) when using alanine) can drive the reaction to completion. tdx.cat This biocatalytic approach is lauded for its exceptional enantioselectivity (often >99% ee) and its operation under environmentally benign conditions. researchgate.net

| Ketone Substrate | Enzyme (Selectivity) | Amino Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | ω-TA from Vibrio fluvialis (S) | L-Alanine | 92.1 | >99 |

| Benzylacetone | ω-TA from Vibrio fluvialis (S) | L-Alanine | 90.2 | >99 |

| Propiophenone | ω-TA (S) | Isopropylamine | >95 | >99 |

| 4-Acetylbenzonitrile | Engineered (R)-selective ω-TA | Isopropylamine | High | >99 |

This classical approach involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The Enders SAMP/RAMP hydrazone alkylation is a prime example of this methodology. wikipedia.org

In this strategy, 4-acetylbenzonitrile would first be condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate. This intermediate then reacts with an electrophile. For the synthesis of the target molecule, the reaction would be a reduction of the C=N bond rather than an alkylation. However, a more common application is the alkylation of a simpler ketone hydrazone. For instance, the SAMP hydrazone of propanal could be alkylated with a 4-cyanobenzyl halide. After the diastereoselective alkylation, the hydrazone is cleaved, typically by ozonolysis or hydrolysis, to release the chiral product and recover the auxiliary. nih.govnih.govmit.edu The stereochemical outcome is dependent on the choice of SAMP or its enantiomer, RAMP.

| Hydrazone Precursor | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| Propanal-SAMP-hydrazone | Ethyl iodide | 80 | 95 |

| Cyclohexanone-SAMP-hydrazone | Methyl iodide | 96 | >98 |

| Diethyl ketone-SAMP-hydrazone | Methyl iodide | 70 | 96 |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of this compound, an organocatalytic reduction of an imine derived from 4-acetylbenzonitrile is a plausible route. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are known to catalyze the asymmetric transfer hydrogenation of imines. nih.gov

In this scenario, the N-aryl or N-alkyl imine of 4-acetylbenzonitrile would be subjected to a reduction using a Hantzsch ester as the hydride source, in the presence of a catalytic amount of a chiral phosphoric acid. The catalyst activates the imine by forming a chiral ion pair, facilitating a stereoselective hydride transfer from the Hantzsch ester to the iminium carbon. nih.gov Another approach involves the use of chiral oxazaborolidine catalysts (CBS catalysts) for the enantioselective reduction of the ketone itself with borane. organic-chemistry.orgyoutube.com These catalysts activate the ketone by coordinating to the carbonyl oxygen, allowing for a stereoselective hydride delivery from the borane-catalyst complex.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. For the synthesis of this compound, a logical starting material from the chiral pool would be (R)-alanine.

A hypothetical synthetic route could involve the protection of the amino group of (R)-alanine, followed by conversion of the carboxylic acid to a suitable functional group for coupling. For instance, the protected (R)-alanine could be coupled with a 4-cyanophenyl organometallic reagent via its corresponding ester or acid chloride. Subsequent manipulation of the functional groups, while preserving the integrity of the original stereocenter, would lead to the final product. While this strategy is conceptually sound, specific literature precedents for the direct conversion of (R)-alanine to this compound are not prominently documented, and such a route would likely involve multiple steps.

Catalytic Asymmetric Transformations for Enantioselective Introduction of the Aminoethyl Moiety

Chiral Resolution Techniques for Racemic Mixtures of 4-(1-aminoethyl)benzonitrile (B109050)

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds like this compound. wikipedia.org Various methods are employed to achieve this separation, each with its own advantages and limitations.

Diastereomeric Salt Formation with Chiral Acids

One of the most established and widely used methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine, 4-(1-aminoethyl)benzonitrile, with a chiral acid. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgnih.gov This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral acid can be removed to yield the desired enantiomer of the amine. wikipedia.org

The success of diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. wikipedia.org The ideal resolving agent should be readily available, inexpensive, and optically pure. nih.gov It should efficiently form crystalline salts with the racemate, and the resulting diastereomers should exhibit a significant difference in solubility in a given solvent to facilitate separation. wikipedia.orgrsc.org Commonly used chiral acids for resolving amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid. wikipedia.orgnih.gov The choice of the resolving agent is often empirical and may require screening of several candidates to find the most effective one for a particular racemate. wikipedia.org

A study on the resolution of various amines highlighted that resolving agents like Whelk-O, Rh2(MTPA)4, quinine, and derivatives of certain amino acids were broadly applicable. nih.gov For instance, dibenzoyltartaric acid was shown to be effective for a wide range of analytes, even if it often resulted in partial enantiomeric differentiation. nih.gov

Optimizing the conditions for crystallization is crucial for achieving high yield and enantiomeric purity of the desired diastereomeric salt. approcess.com Key parameters that are manipulated include the choice of solvent, temperature, and concentration. rsc.orgapprocess.com The solubility of the diastereomeric salts can vary significantly with the solvent system, and finding the optimal solvent or solvent mixture is a critical step. nih.govapprocess.com Temperature also plays a vital role, as it affects the solubility and the rate of crystallization. approcess.com

A process known as Crystallization-Induced Diastereomeric Transformation (CIDT) can significantly enhance the yield of the desired enantiomer. approcess.comrsc.org This technique involves the in-situ racemization of the undesired diastereomer in solution, allowing it to convert to the desired diastereomer, which then crystallizes out. approcess.com This dynamic process can theoretically lead to a 100% yield of the desired enantiomer. rsc.org The optimization of CIDT processes often involves a detailed study of the phase diagram of the system, including the solubilities of both diastereomers and the racemate. rsc.org

Kinetic Resolution through Enzymatic or Chemoenzymatic Processes

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer remains largely unreacted. This allows for the separation of the unreacted enantiomer from the newly formed product.

Enzymes are highly effective chiral catalysts for kinetic resolutions due to their high enantioselectivity. Lipases, proteases, and acylases are commonly used enzymes for the resolution of racemic amines. The process often involves the acylation of the amine, where one enantiomer is preferentially acylated, leaving the other enantiomer unmodified.

A parallel kinetic resolution strategy has been demonstrated for acyclic γ-amino-α,β-unsaturated esters, showcasing the potential of this method for preparing enantiopure amino compounds. nih.gov While specific examples for 4-(1-aminoethyl)benzonitrile are not detailed in the provided results, the general principles of enzymatic and chemoenzymatic kinetic resolution are broadly applicable to chiral amines.

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful and versatile technique for separating enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation as they pass through the column. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used and successful for a broad range of chiral separations. mdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving good resolution and high loading capacity. nih.gov Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for preparative chiral separations, often offering faster separations and reduced solvent consumption. nih.gov

For example, preparative separation of various pheromone enantiomers was successfully achieved using cellulose triacetate as the chiral stationary phase. nih.gov The development of efficient preparative methods is crucial for obtaining the quantities of pure enantiomers needed for further research and development. nih.gov

Convergent and Divergent Synthetic Strategies

The synthesis of complex chiral molecules like this compound often employs either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key molecular fragments, which are then combined in the final stages. This approach is often more efficient for complex targets. In contrast, a divergent synthesis begins with a common intermediate that is guided down different reaction pathways to produce a variety of structurally distinct products. beilstein-journals.orgnih.gov This can be particularly useful for creating libraries of related compounds for screening purposes. By modifying reaction conditions or catalysts, chemists can steer a reaction towards different stereoisomers or regioisomers from the same starting material. beilstein-journals.orgnih.gov

Fragment Coupling Approaches

Fragment coupling represents a powerful convergent strategy for the synthesis of chiral amines. In recent years, transition-metal-catalyzed enantioselective coupling reactions have become prominent C-C bond-forming methods for constructing chiral alkylamines. acs.org These methods offer significant advantages in terms of functional group compatibility and synthetic practicality. acs.org One such approach involves the coupling of α-aminoalkyl species, which can be generated as key intermediates. acs.org These reactions provide a complementary alternative to more traditional methods for chiral amine synthesis. acs.org

Another relevant strategy is the Ramachary Reductive Coupling (RRC), an organocatalytic, three-component reaction. This method involves the in-situ reduction of an aldehyde followed by C-C bond formation with an active methylene (B1212753) compound, offering a metal-free approach to complex structures. wordpress.com Such methodologies are crucial for the enantioselective assembly of challenging target compounds and have been highlighted in the total synthesis of various biologically active molecules. acs.orgwordpress.com

Late-Stage Functionalization of Benzonitrile (B105546) Precursors

Late-stage functionalization (LSF) has emerged as a transformative strategy in chemical synthesis, allowing for the direct modification of complex molecules at a late stage, thereby avoiding the need for de novo synthesis of each analog. nih.gov This is particularly relevant for the synthesis of this compound, where the benzonitrile moiety can be functionalized directly.

One powerful LSF technique is the direct amination of C-H bonds. For instance, methods for the late-stage benzylic C-H amination can introduce the desired aminoethyl group onto a pre-existing benzonitrile core. researchgate.net Catalytic systems, including those based on copper or iron, can facilitate intermolecular enantioselective benzylic C(sp³)-H amination, transforming alkylarenes into valuable chiral amines. researchgate.net Mechanistic studies suggest that these reactions can proceed through the generation of benzylic radicals via a hydrogen-atom transfer process. researchgate.net This approach is valuable for its ability to tolerate various functional groups and can be applied to the synthesis of bioactive molecules. nih.govresearchgate.net

Below is a table summarizing representative late-stage functionalization strategies.

Table 1: Representative Late-Stage Functionalization Strategies| Catalytic System | Functionalization Type | Key Features |

|---|---|---|

| Cationic Copper Catalysis | Intermolecular Enantioselective Benzylic C(sp³)-H Amination | Uses peroxide as an oxidant; proceeds via benzylic radicals. researchgate.net |

| Iridium Catalysis | Directed C-H ortho-Amination | Enables functionalization of complex benzoic acids; tolerant to air and moisture. nih.gov |

| N-Heterocyclic Carbenes | Atroposelective CN Formation | Accesses axially chiral benzonitriles from racemic aldehydes. researchgate.net |

Process Intensification and Scale-Up Considerations in Synthesis

Moving from laboratory-scale synthesis to industrial production requires significant process optimization and often the adoption of advanced manufacturing technologies. The goal is to develop scalable, cost-effective, and sustainable processes. nih.govresearchgate.net

Flow Chemistry Applications for Efficient Production

Continuous flow chemistry offers numerous advantages for process intensification, including enhanced safety, better heat and mass transfer, and the potential for automation. These benefits make it an attractive technology for the industrial production of fine chemicals and pharmaceuticals. nih.gov

The synthesis of heterocyclic compounds, which can be structurally related to intermediates for this compound, has been successfully demonstrated in flow reactors. For example, the photochemical synthesis of benzotriazin-4(3H)-ones has been achieved with high efficiency using a continuous flow setup, significantly reducing reaction times compared to batch processes. nih.gov Similarly, direct asymmetric reductive amination has been performed under both batch and flow conditions to produce chiral amine fragments. researchgate.net The use of flow reactors can provide for greater scalability and process robustness, representing a greener alternative to traditional batch synthesis. nih.gov

Optimization of Reaction Parameters for Industrial Scale-Up

The successful industrial-scale synthesis of chiral amines like this compound hinges on the meticulous optimization of all reaction parameters. researchgate.net This involves a multi-faceted approach to maximize yield, purity, and cost-effectiveness while ensuring a safe and robust process. dovepress.comresearchgate.net

Biocatalytic methods, using enzymes like transaminases, are often favored for their high stereoselectivity. nih.govresearchgate.net For these processes, optimization is critical. Key parameters include managing cofactor recycling to reduce costs, as cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) and NAD(P)H can be expensive. researchgate.netdovepress.com Strategies such as enzyme immobilization are employed to enhance stability and allow for reuse, further driving down costs. dovepress.com High substrate concentrations are also desirable to improve process efficiency. dovepress.com

For both chemical and biocatalytic routes, a systematic study of reaction conditions is essential. This includes optimizing temperature, pressure, catalyst loading, solvent, and reaction time. The development of non-chromatographic purification methods is also a key consideration for creating an efficient and scalable process suitable for multi-hundred gram or larger production scales. researchgate.net

The following table outlines key parameters considered during the optimization for industrial scale-up.

Table 2: Key Parameters for Industrial Scale-Up Optimization| Parameter | Objective | Example Strategies |

|---|---|---|

| Catalyst | Reduce cost, increase efficiency and selectivity. | Enzyme immobilization for reuse; use of low-cost, highly active metal catalysts. dovepress.com |

| Cofactor (Biocatalysis) | Minimize cost associated with expensive cofactors. | In-situ cofactor regeneration systems (e.g., using dehydrogenases). researchgate.netdovepress.com |

| Substrate Loading | Maximize reactor throughput and process intensity. | Optimization to achieve high concentrations (>100 g/L) without inhibiting the catalyst. dovepress.com |

| Reaction Conditions | Improve yield, purity, and reaction time. | Systematic optimization of temperature, pressure, pH, and solvent systems. researchgate.net |

| Downstream Processing | Simplify purification and reduce waste. | Development of crystallization-based or extraction-based purification to avoid chromatography. researchgate.net |

Stereochemical Integrity and Enantiomeric Purity Analysis

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the workhorse for determining the enantiomeric excess of chiral compounds. By creating a chiral environment, either through a chiral stationary phase (CSP) or by derivatization with a chiral agent, the separation of enantiomers becomes possible.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers. rsc.org For primary amines like 4-(1-aminoethyl)benzonitrile (B109050), polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide the necessary chiral environment for separation. helixchrom.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times. helixchrom.com

Another approach is the indirect method, where the enantiomeric amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. rsc.org These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase (e.g., C18) column. nih.gov

Research Findings: While specific HPLC protocols for (R)-4-(1-aminoethyl)benzonitrile are not extensively detailed in peer-reviewed literature, methods developed for the closely related 1-phenylethylamine (B125046) and its derivatives are directly applicable. Polysaccharide-based columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high efficiency in resolving aromatic amines. uni-muenchen.de The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. helixchrom.com

Table 1: Illustrative Chiral HPLC Conditions for Analogs of 4-(1-aminoethyl)benzonitrile

| Chiral Stationary Phase (CSP) | Analyte Class | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic Amines | n-Hexane / Isopropanol (90:10, v/v) | UV (220 nm) | uni-muenchen.de |

| Amylose tris(3,5-dimethylphenylcarbamate) | Aromatic Amines | n-Hexane / Ethanol (95:5, v/v) | UV (254 nm) | uni-muenchen.de |

| α1-acid glycoprotein (B1211001) (AGP) | Primary Amines | 10 mM Phosphate Buffer / Acetonitrile | UV (210 nm) | bldpharm.com |

| Reversed-Phase (C18) with CDA* | Primary Amines | Methanol / Water | UV / Fluorescence | nih.gov |

\CDA: Chiral Derivatizing Agent, e.g., GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)*

Chiral Gas Chromatography (GC) is another highly effective technique for enantiomeric separation, particularly for volatile compounds. uni-muenchen.de Primary amines like 4-(1-aminoethyl)benzonitrile are typically derivatized prior to analysis to improve their volatility and chromatographic behavior. libretexts.org A common derivatization reaction is acylation with an agent like trifluoroacetic anhydride (B1165640) to form the corresponding amide. libretexts.orggcms.cz

The separation is then performed on a capillary column coated with a chiral stationary phase. nist.gov Derivatized cyclodextrins are the most common and versatile CSPs for GC. uni-muenchen.deresearchgate.net These cyclic oligosaccharides, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create inclusion complexes with the analyte enantiomers, leading to differential retention and separation. tcichemicals.com

Research Findings: Studies on ring-substituted 1-phenylethylamines have shown that substituted cyclodextrin (B1172386) phases provide excellent resolution for their trifluoroacetyl derivatives. tcichemicals.com The selection of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving baseline separation of the enantiomers. tcichemicals.comnih.gov

Table 2: Representative Chiral GC Conditions for Derivatized Aromatic Amines

| Chiral Stationary Phase (CSP) | Derivatizing Agent | Column Temperature Program | Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Trifluoroacetic Anhydride | 70°C (1 min), ramp to 150°C at 2°C/min | Helium | FID | tcichemicals.comnih.gov |

| Chirasil-Val | Trifluoroacetic Anhydride | Isothermal at 120°C | Hydrogen | FID | uni-muenchen.de |

| Rt-βDEXse | Isopropyl isocyanate | 80°C (2 min), ramp to 160°C at 5°C/min | Helium | FID/MS | libretexts.orggcms.cz |

Spectroscopic Methods for Chiral Analysis

Spectroscopic techniques offer alternative and often complementary methods for assessing enantiomeric purity and can also provide information about the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bldpharm.com Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other, exhibiting opposite Cotton effects. bldpharm.com This makes CD an excellent qualitative tool for confirming the identity of an enantiomer and a quantitative tool for determining enantiomeric purity, provided a standard of the pure enantiomer is available. The spectrum of a racemic mixture will show no CD signal. bldpharm.com

Research Findings: While the specific CD spectrum for this compound is not documented in the searched literature, the principles are well-established. For a chiral aromatic amine, electronic transitions associated with the phenyl chromophore would be expected to give rise to CD signals. The (R)-enantiomer would yield a characteristic spectrum (e.g., a positive peak at a certain wavelength and a negative peak at another), while the (S)-enantiomer would show a spectrum of equal magnitude but opposite sign (a negative peak and a positive peak at the same respective wavelengths).

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted for chiral analysis. Enantiomers are indistinguishable in a standard achiral NMR experiment, as they have identical spectra. However, in the presence of a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (LSR), the enantiomers can be differentiated. libretexts.orgsemmelweis.hu

The chiral auxiliary interacts with the enantiomers to form transient diastereomeric complexes. semmelweis.hu These complexes have different magnetic environments, leading to separate, distinguishable signals (chemical shift non-equivalence) for corresponding protons or carbons of the two enantiomers in the NMR spectrum. semmelweis.hu The enantiomeric excess can then be accurately determined by integrating the corresponding resolved peaks. nih.gov

Research Findings: The enantiomeric purity of α-phenylethylamine, the parent compound of this compound, has been successfully determined using this method. semmelweis.hu For example, using (2R, 3R)-dibenzoyl-tartaric acid as a chiral solvating agent in CDCl₃, the methyl doublet of α-phenylethylamine splits into two distinct doublets, allowing for quantification. semmelweis.hu Lanthanide-based shift reagents, such as complexes of Europium (Eu) or Samarium (Sm), are also effective but can sometimes cause significant line broadening of the NMR signals. tcichemicals.comnih.gov

Table 3: Representative NMR Data for Enantiomeric Purity Determination of α-Phenylethylamine

| Chiral Auxiliary | Analyte | Observed Proton | Solvent | Chemical Shift Non-equivalence (Δδ) | Reference |

|---|---|---|---|---|---|

| (2R, 3R)-Dibenzoyl-tartaric acid | α-Phenylethylamine | Methyl (CH₃) | CDCl₃ | 0.08 ppm | semmelweis.hu |

| (R)-(-)-1,1'-Bi-2-naphthol | α-Phenylethylamine | Methine (CH) | CDCl₃ | ~0.05 ppm | semmelweis.hu |

| Eu(hfc)₃* | α-Phenylethylamine | Methyl (CH₃) | CDCl₃ | >0.1 ppm | libretexts.org |

\Eu(hfc)₃: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)*

Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.

The process involves growing a high-quality single crystal of the compound, often as a salt with a chiral counter-ion (e.g., tartaric acid) or an achiral one (e.g., HCl). sielc.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. By measuring the intensities of the diffracted beams, particularly through the analysis of anomalous dispersion effects (the Flack parameter), the absolute stereochemistry can be determined unambiguously. sielc.com The result is a definitive assignment of the molecule as either (R) or (S).

Research Findings: A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound or its salts. However, the technique is routinely applied to chiral amines and their derivatives. sielc.com For a new or reference chiral compound, obtaining a crystal structure is the gold standard for unequivocally confirming its absolute configuration, which in turn validates the results obtained from other relative methods like chiral chromatography or NMR with chiral auxiliaries.

Validation and Standardization of Enantiopurity Measurement

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For the enantiomeric purity analysis of this compound, this involves a comprehensive evaluation of the chosen analytical technique, which is often a form of chromatography.

Method Validation Parameters

The validation of a chiral method for determining the enantiomeric excess of this compound would typically follow guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound might yield the results presented in the following tables.

Table 1: System Suitability Parameters

System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Resolution (Rs) between (R)- and (S)-enantiomers | > 2.0 | 2.5 |

| Tailing Factor (T) for (R)-enantiomer | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) for (R)-enantiomer | > 2000 | 3500 |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% | 0.8% |

Table 2: Validation Data for Enantiomeric Purity Method

This table summarizes the typical data that would be generated during the validation of an analytical method for the enantiomeric purity of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Finding |

| Specificity | No interference at the retention times of the enantiomers | The method is specific for both (R)- and (S)-4-(1-aminoethyl)benzonitrile. |

| Linearity (r²) | ≥ 0.99 | 0.9995 for the (S)-enantiomer |

| Range | Typically from LOQ to 150% of the specification limit for the impurity | 0.05% to 1.5% of the (S)-enantiomer |

| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 101.2% for the (S)-enantiomer |

| Precision (RSD) | ||

| - Repeatability | ≤ 5.0% | 2.1% |

| - Intermediate Precision | ≤ 10.0% | 3.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.015% of the (S)-enantiomer |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.05% of the (S)-enantiomer |

| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate, temperature, mobile phase composition) | The method is robust within the tested parameter ranges. |

Standardization of Measurement

Standardization of the enantiopurity measurement for this compound is crucial for ensuring consistency and comparability of results between different laboratories and batches of the compound. This is achieved through the use of certified reference materials (CRMs) of both the (R)- and (S)-enantiomers. A racemic mixture (a 50:50 mixture of both enantiomers) is often used to confirm the resolution and identification of the two peaks in the chromatogram.

The analytical method, once validated, should be clearly documented in a standard operating procedure (SOP). This SOP would detail the preparation of samples and standards, the chromatographic conditions (e.g., chiral stationary phase, mobile phase composition, flow rate, and detector wavelength), and the calculations used to determine the enantiomeric excess.

The choice of the chiral stationary phase (CSP) is a critical factor in the development of a successful separation method. For primary amines like 4-(1-aminoethyl)benzonitrile, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often effective. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution.

Reaction Chemistry and Transformational Studies of R 4 1 Aminoethyl Benzonitrile

Reactions of the Amino Group

The primary amino group is a potent nucleophile and a site for various chemical derivatizations. Its reactivity is central to the synthesis of more complex chiral molecules.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile in substitution reactions. It can react with electrophiles, such as alkyl halides, to form secondary or tertiary amines. This process, known as N-alkylation, proceeds via a standard S_N2 mechanism where the amine displaces a leaving group. However, direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

Acylation of the amino group is a common transformation that leads to the formation of amides. This reaction involves treating (R)-4-(1-aminoethyl)benzonitrile with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acid byproduct.

Enantioselective acylation has been demonstrated using lipase (B570770) catalysts. For instance, in a racemic mixture of 4-(1-aminoethyl)benzoic acid methyl ester, a closely related compound, the lipase Novozyme 435 selectively acylates the (R)-enantiomer. google.comgoogle.com This highlights the potential for enzymatic methods to effect highly specific transformations on the amino group of this compound. The mixture of the resulting amide and the unreacted amine can then be separated using conventional methods like extraction or distillation. google.com

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Base (e.g., Pyridine) | (R)-N-(1-(4-cyanophenyl)ethyl)acetamide |

| Acetic Anhydride | Base (e.g., Triethylamine) | (R)-N-(1-(4-cyanophenyl)ethyl)acetamide |

| Benzoyl Chloride | Base (e.g., Pyridine) | (R)-N-(1-(4-cyanophenyl)ethyl)benzamide |

| Ethyl Acetate | Lipase (e.g., Novozyme 435) | (R)-N-(1-(4-cyanophenyl)ethyl)acetamide |

The formation of an amide bond can also be achieved by reacting the amine with a carboxylic acid using a coupling agent. umich.edu This method is fundamental in peptide synthesis and is widely used for creating robust amide linkages under mild conditions. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of this compound. masterorganicchemistry.com The reaction proceeds under neutral conditions, which is advantageous for sensitive substrates. masterorganicchemistry.com

The general process involves three main approaches: forming the reactive acylating agent before adding the amine, isolating the acylating agent before the reaction, or generating the agent in situ in the presence of the amine. umich.edu

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds and provides a controlled way to synthesize secondary amines from primary amines. masterorganicchemistry.comwikipedia.org In this process, this compound acts as the nucleophilic amine component, reacting with an aldehyde or a ketone. The reaction typically proceeds in one pot, where the amine and carbonyl compound first form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgresearchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive towards the intermediate protonated imine. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile and avoids the overalkylation issues common with direct alkylation using alkyl halides. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | (R)-4-(1-(methylamino)ethyl)benzonitrile |

| Acetaldehyde | NaBH(OAc)₃ | (R)-4-(1-(ethylamino)ethyl)benzonitrile |

| Acetone | NaBH₄ / Ti(OiPr)₄ | (R)-4-(1-(isopropylamino)ethyl)benzonitrile |

| Benzaldehyde | α-picoline-borane | (R)-4-(1-(benzylamino)ethyl)benzonitrile |

The initial step in reductive amination is the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This occurs through the acid-catalyzed condensation reaction between the primary amino group of this compound and a carbonyl group of an aldehyde or ketone, with the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as high acidity will protonate and deactivate the amine nucleophile, while low acidity will not be sufficient to promote the dehydration step. libretexts.org

The resulting chiral imine (e.g., (R,E)-N-(1-(4-cyanophenyl)ethylidene)aniline, from reaction with benzaldehyde) is an important intermediate. beilstein-journals.org These imines can be isolated or used directly in subsequent reactions. The primary transformations include:

Reduction: As seen in reductive amination, imines are readily reduced by hydride reagents like NaBH₄ to form stable secondary amines. masterorganicchemistry.com

Hydrolysis: Being reversible, the imine formation can be reversed by the addition of water, typically in the presence of acid, to hydrolyze the imine back to the original amine and carbonyl compound. masterorganicchemistry.com

Reactions of the Nitrile Group

The nitrile group (C≡N) is characterized by a strongly polarized triple bond with an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. libretexts.orgopenstax.org

Key reactions involving the nitrile group of this compound include:

Hydrolysis: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgopenstax.orgchemistrysteps.com This would convert this compound into (R)-4-(1-aminoethyl)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orglibretexts.org This reaction involves the addition of two hydride ions to the nitrile carbon, followed by protonation with water, to form a primary amine. libretexts.org This transforms the molecule into (R)-4-(1-aminoethyl)phenethylamine.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile. masterorganicchemistry.com This addition forms an intermediate imine anion, which upon hydrolysis with aqueous acid, yields a ketone. libretexts.orgopenstax.org This reaction provides a route to synthesize various chiral ketones from this compound.

| Grignard Reagent | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | Imine anion | (R)-1-(4-(1-aminoethyl)phenyl)ethan-1-one |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Imine anion | (R)-1-(4-(1-aminoethyl)phenyl)propan-1-one |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Imine anion | (R)-(4-(1-aminoethyl)phenyl)(phenyl)methanone |

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is subject to reactions typical of substituted aromatic compounds.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org

In this compound, the ring is substituted with two groups: an aminoethyl group (-CH(CH₃)NH₂) and a cyano group (-CN).

The aminoethyl group is an alkylamine substituent. Alkyl groups are generally activating and ortho-, para-directing due to inductive effects and hyperconjugation. The amino group itself is strongly activating and ortho-, para-directing.

The cyano group is strongly deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.

Given that the two groups are in a para relationship, their directing effects are in opposition. The activating, ortho-directing influence of the aminoethyl group would direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating, meta-directing influence of the cyano group would also direct electrophiles to these same positions (positions 3 and 5 relative to the cyano group are positions 2 and 6 relative to the aminoethyl group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho to the aminoethyl group. youtube.comyoutube.com However, the strong deactivating nature of the cyano group may necessitate harsh reaction conditions. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rhhz.netmdpi-res.com While these reactions typically involve an aryl halide or triflate as a coupling partner, the benzonitrile (B105546) moiety can be involved in several ways.

Although the C-CN bond itself is not typically cleaved in standard cross-coupling reactions like Suzuki or Heck, the aromatic ring can be functionalized first, for instance, through electrophilic halogenation, to introduce a leaving group (e.g., Br or I). This new aryl halide derivative of this compound could then participate in a wide range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or amino groups. rhhz.netjsynthchem.com

Alternatively, the cyano group itself is a valuable synthon that is often introduced via metal-catalyzed cyanation of aryl halides. researchgate.net This highlights the importance of cross-coupling in the synthesis of precursors to the title compound.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely used in the synthesis of biaryls and other conjugated systems. In the context of this compound, the nitrile group could potentially be transformed into a leaving group (e.g., a halide) to participate in such a coupling. However, no specific examples or data tables for the Suzuki-Miyaura coupling involving this compound or its derivatives are available in the scientific literature.

Heck and Sonogashira Couplings

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, while the Sonogashira coupling joins terminal alkynes with aryl or vinyl halides. Similar to the Suzuki-Miyaura coupling, the aryl nitrile portion of this compound would require modification to an appropriate halide to serve as a substrate. There are no published studies detailing the use of this compound in either Heck or Sonogashira coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction typically couples an amine with an aryl halide. While this compound itself contains an amine, the focus of this section is on the reactivity of the aryl nitrile. If the nitrile were converted to a halide, the resulting compound could be a substrate for amination with a different amine. Conversely, the primary amine of this compound could theoretically be used to couple with other aryl halides. However, specific research detailing these transformations for this compound, including reaction conditions and yields, is not documented.

Stereoselective Transformations of the Chiral Center

The chiral center bearing the amino group is a key feature of this compound, making it a potentially valuable building block in asymmetric synthesis. The stereochemical outcome of reactions at this center is of critical importance.

Retention of Configuration Reactions

Reactions that proceed with retention of the (R)-configuration at the chiral center are crucial for preserving the stereochemical integrity of the molecule during further synthetic transformations. Such reactions often involve the nitrogen atom of the primary amine without breaking the carbon-nitrogen bond. Examples could include N-alkylation or N-acylation. Despite the importance of such transformations, specific studies and data tables for reactions of this compound that proceed with retention of configuration are not reported in the literature.

Inversion of Configuration Reactions

Reactions that lead to an inversion of the stereocenter, converting the (R)-enantiomer to the (S)-enantiomer, are also synthetically valuable. These transformations typically involve a substitution reaction at the chiral carbon with a mechanism that proceeds through an inversion pathway, such as an SN2 reaction. There is no available research documenting such inversion reactions for this compound.

Diastereoselective Reactions

Diastereoselective reactions involve the creation of a new stereocenter in the molecule, leading to the formation of diastereomers. The existing chiral center in this compound could influence the stereochemical outcome of such reactions. For instance, the reaction of the amine with a chiral electrophile could lead to the preferential formation of one diastereomer over another. However, no studies detailing diastereoselective reactions involving this compound have been found.

Mechanistic Investigations of Chemical Processes Involving R 4 1 Aminoethyl Benzonitrile

Elucidation of Reaction Pathways

The elucidation of reaction pathways for processes involving (R)-4-(1-aminoethyl)benzonitrile is fundamental to understanding how it transforms into desired products. These investigations aim to map out the step-by-step sequence of bond-breaking and bond-forming events. While specific, detailed pathway elucidations for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines and nitriles provides a framework for postulated pathways. For instance, in acylation reactions, the pathway would involve the nucleophilic attack of the amino group on the acylating agent, followed by the departure of a leaving group. The nitrile group, being relatively unreactive under these conditions, would typically remain intact.

Transition State Analysis

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Its structure and energy dictate the rate and feasibility of a chemical transformation. Analyzing the transition states in reactions of this compound is key to understanding stereochemical outcomes, particularly in asymmetric synthesis. For example, in a kinetic resolution process, the diastereomeric transition states formed from the reaction of the racemic amine with a chiral reagent would have different energies. The lower energy transition state would lead to the faster-reacting enantiomer. While specific experimental data on the transition state analysis for this compound is scarce, theoretical methods are often employed to model these fleeting structures.

Computational Chemistry Approaches (e.g., DFT studies)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This allows for the theoretical exploration of reaction pathways and the prediction of activation barriers, which are crucial for understanding reaction kinetics. For benzonitrile (B105546) derivatives, DFT studies have been utilized to understand their vibrational spectra and thermodynamic properties. Such studies can provide insights into the electronic effects of the nitrile group and its influence on the reactivity of the molecule. While specific DFT studies focused solely on this compound are not readily found, the methodology is well-suited to investigate its reactions, such as nucleophilic additions or substitutions, by calculating the energy profiles of competing pathways.

Table 1: Representative Theoretical Data from DFT Calculations on Related Benzonitrile Derivatives

| Property | Calculated Value | Method/Basis Set | Reference |

| Dipole Moment (Benzonitrile) | 4.18 D | - | |

| HOMO-LUMO Gap (4-Nitroso Benzonitrile) | 0.11049 eV | - |

This table presents data for related compounds to illustrate the type of information obtainable from DFT studies, in the absence of specific data for this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. By systematically varying these parameters and monitoring the disappearance of reactants or the appearance of products over time, a rate law can be determined. This rate law provides valuable clues about the reaction mechanism, such as the molecularity of the rate-determining step. For reactions involving this compound, kinetic studies could be employed to, for example, compare the rates of reaction of the two enantiomers with a chiral reagent, thereby determining the selectivity of a kinetic resolution.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it proceeds, providing a "molecular movie" of the transformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are invaluable for detecting and identifying transient intermediates that may not be observable by conventional methods. For instance, by monitoring a reaction involving this compound using in situ IR spectroscopy, one could potentially observe the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the product. This approach can provide direct evidence for proposed reaction intermediates and pathways.

Isotope Labeling Studies

Isotope labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can be used to distinguish between different possible reaction mechanisms. For example, in a rearrangement reaction, isotope labeling could definitively show which atoms have shifted their positions. While specific isotope labeling studies on this compound are not prominent in the literature, this methodology remains a cornerstone of mechanistic investigation in organic chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Chiral Molecules

The presence of both a primary amine and a nitrile group, along with a defined stereochemistry, allows (R)-4-(1-aminoethyl)benzonitrile to serve as a versatile starting material for the synthesis of intricate chiral structures. chemshuttle.combldpharm.com

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. scirp.orgresearchgate.net this compound can be elaborated into various chiral ligands. For instance, the primary amine functionality can be readily transformed into amides, ureas, or Schiff bases, which can then coordinate to metal centers. The benzonitrile (B105546) group can also participate in coordination or be converted into other functional groups, such as carboxylic acids or amines, to create multidentate ligands. researchgate.net These ligands can be employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions, to achieve high levels of enantioselectivity. researchgate.netresearchgate.net

A notable example involves the synthesis of new chiral monoanionic [ON] ancillary phenolate (B1203915) ligands through a Mannich-type condensation reaction. scirp.org While this specific example does not directly use this compound, it illustrates a common strategy where a chiral amine is a key component in constructing effective ligands for asymmetric catalysis. scirp.org The resulting metal complexes of such ligands are promising for applications in the ring-opening polymerization of lactones and other asymmetric catalytic processes. scirp.org

Preparation of Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

The structural motif of a chiral benzylic amine is prevalent in many biologically active molecules. researchgate.net Consequently, this compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgmdpi.com The nitrile group, while metabolically robust in many cases, can also act as a pharmacophore, participating in key interactions with biological targets. nih.gov

For example, nitrile-containing compounds have been developed as inhibitors for various enzymes. nih.gov The nitrile group in some pharmaceuticals acts as a hydrogen bond acceptor, mimicking the function of a carbonyl group. researchgate.netnih.gov The chiral amine portion of this compound can be crucial for establishing the specific stereochemical interactions required for high potency and selectivity of a drug candidate. The synthesis of chiral 1,3-diols, which are valuable in the pharmaceutical industry, often starts from chiral keto alcohols, which can be synthesized using chiral starting materials or through asymmetric reactions. nih.gov

| API or Intermediate | Therapeutic Area/Application | Role of Chiral Benzonitrile Moiety |

| Finrozole | Breast Cancer | The benzonitrile group acts as a hydrogen bond acceptor to inhibit the aromatase enzyme. researchgate.netnih.gov |

| Osilodrostat | Cushing's Disease | The benzonitrile unit inhibits human aldosterone (B195564) synthases via aromatic interactions. researchgate.netnih.gov |

| Cromakalim | Hypertension | Contains a benzonitrile fragment with multiple chiral centers. researchgate.netnih.gov |

| α-Amino Nitriles (e.g., Saxagliptin, Vildagliptin) | Diabetes | Act as reversible inhibitors of dipeptidyl peptidase (DPP IV). nih.gov |

Construction of Chiral Scaffolds for Drug Discovery

In drug discovery, the exploration of diverse chemical space is essential for identifying new therapeutic agents. Chiral scaffolds provide a three-dimensional framework upon which various functional groups can be appended to create libraries of potential drug candidates. This compound serves as an excellent starting point for the construction of such scaffolds. bldpharm.com

The primary amine can be used as a handle for diversification through reactions like acylation, alkylation, and reductive amination. The benzonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate a wide array of heterocyclic structures. This dual functionality, combined with the fixed stereocenter, allows for the systematic generation of structurally diverse and stereochemically defined molecules for high-throughput screening and lead optimization.

Precursor for Functional Materials

The unique properties of this compound also make it a valuable monomer for the synthesis of advanced functional materials.

Polymer Synthesis with Chiral Moieties

The incorporation of chiral units into polymer backbones can lead to materials with unique optical, mechanical, and recognition properties. mdpi.com this compound can be polymerized through its amine or nitrile functionality, or it can be modified to introduce a polymerizable group like a vinyl or acryloyl moiety.

The resulting chiral polymers can find applications as chiral stationary phases in chromatography for the separation of enantiomers, as materials for enantioselective membranes, or as components in chiral sensors. mdpi.comrsc.org For instance, the synthesis of optically active polymers from norbornene monomers bearing chiral pendants has been shown to produce materials with high thermal stability and film-forming properties. mdpi.com The chirality of the monomer is successfully transferred to the polymer, leading to materials with specific chiroptical properties. mdpi.com

| Polymer Type | Monomer | Potential Application |

| Polyamide | This compound (or its diacid derivative) and a diacid (or diamine) | Chiral separation media, high-performance fibers |

| Polyacrylate | N-acryloyl-(R)-4-(1-aminoethyl)benzonitrile | Chiral recognition, drug delivery rsc.org |

| Polynorbornene | Norbornene functionalized with this compound | Enantioselective membranes, chiral stationary phases mdpi.com |

Development of Chiral Recognition Materials

The ability to distinguish between enantiomers is critical in many areas, from pharmaceutical analysis to chemical synthesis. nih.gov Materials that can selectively bind to one enantiomer over another are known as chiral recognition materials. This compound can be used to create such materials.

By immobilizing the chiral molecule onto a solid support, such as silica (B1680970) gel or a polymer resin, a chiral stationary phase for chromatography can be prepared. The chiral amine and benzonitrile groups can engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the enantiomers of an analyte. These differential interactions lead to the separation of the enantiomers. Furthermore, thiourea (B124793) derivatives of chiral amines have been shown to be effective chiral solvating agents for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, highlighting the potential of derivatives of this compound in this area. researchgate.net The study of these interactions is key to designing more effective materials for chiral recognition. nih.gov

Role as a Synthetic Intermediate in Specific Chemical Pathways

The utility of this compound is highlighted in its application as a key intermediate for constructing molecules with specific therapeutic functions. The chiral amine and the benzonitrile group provide two distinct points for chemical modification, enabling its integration into diverse molecular scaffolds.

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. nih.govwikipedia.orgnih.govdrugbank.com The core structure of Alogliptin features a chiral (R)-3-aminopiperidine moiety linked to a pyrimidinedione core. mdpi.comnih.gov While this compound is not a direct precursor to Alogliptin itself, its structural features make it a highly relevant starting material for the synthesis of novel Alogliptin analogs and the potential formation of process-related impurities.

The general synthesis of DPP-4 inhibitors like Alogliptin involves the coupling of a chiral amine with a heterocyclic core. nih.govnih.gov In the case of Alogliptin, this is the reaction of (R)-3-aminopiperidine with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. nih.gov By applying a similar synthetic strategy, this compound can be used in place of (R)-3-aminopiperidine to generate a new class of DPP-4 inhibitor analogs. In this hypothetical pathway, the primary amine of this compound would be reacted with the chlorinated pyrimidinedione intermediate to form a novel analog where the piperidine (B6355638) ring of Alogliptin is replaced by an aminoethylbenzonitrile group. The investigation of such analogs is a common strategy in drug discovery to explore the structure-activity relationship (SAR) and potentially identify compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

The synthesis of such analogs would allow researchers to probe the importance of the piperidine ring for DPP-4 inhibition and to evaluate the impact of a more rigid, aromatic substituent on the molecule's interaction with the enzyme's active site. nih.govnih.gov

Table 1: Key Intermediates in the Synthesis of Alogliptin and Potential Analogs

| Compound Name | Role in Synthesis |

| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Core heterocyclic intermediate for Alogliptin. nih.gov |

| (R)-3-aminopiperidine | Chiral amine used in the synthesis of Alogliptin. nih.gov |

| This compound | Potential chiral amine for the synthesis of Alogliptin analogs. |

Serotonin (B10506) (5-HT) receptors are a major target for drugs treating a wide range of central nervous system disorders, including depression, anxiety, and migraines. rsc.orgnih.govnih.gov Many potent and selective serotonin receptor ligands feature a chiral amine as a key pharmacophoric element. nih.govnih.govnih.gov The structure of this compound, with its chiral benzylic amine, makes it an attractive starting material for the synthesis of novel serotonin receptor modulators.

The synthetic utility of chiral amines is well-established in the creation of 5-HT ligands. For example, many ligands are based on arylpiperazine or related scaffolds, which are often constructed through the reaction of a suitable amine with a heterocyclic core. rsc.orgnih.gov A plausible synthetic route could involve the N-alkylation of this compound with a suitably functionalized aromatic or heteroaromatic system known to bind to serotonin receptors. The benzonitrile group could also be chemically transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an aminomethyl group) to further diversify the resulting compounds.

By incorporating the this compound moiety, medicinal chemists can explore new chemical space and investigate how this specific chiral fragment interacts with the binding pockets of different 5-HT receptor subtypes. bmbreports.org This exploration could lead to the discovery of ligands with novel selectivity profiles or improved pharmacological properties.

A significant and documented application of chiral benzylic amines closely related to this compound is in the synthesis of Son of Sevenless 1 (SOS1) inhibitors. nih.govnih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a key protein in cell signaling pathways that is frequently mutated in various cancers. nih.govnih.gov Inhibiting the SOS1-KRAS interaction is a promising strategy for treating these KRAS-driven cancers. nih.govbiorxiv.orgnih.govbiorxiv.org

Potent SOS1 inhibitors, such as BI-3406 and the clinical candidate MRTX0902, feature a core heterocyclic structure (e.g., quinazoline (B50416) or pyridopyridazine) substituted with a chiral amine that binds to a key hydrophobic pocket of the SOS1 protein. nih.govacs.orgnih.govcancer.gov The synthesis of MRTX0902 explicitly uses a close analog, (R)-3-(1-aminoethyl)-2-methylbenzonitrile, highlighting the critical role of this type of chiral fragment. nih.govacs.org

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chiral amine displaces a leaving group (e.g., a chlorine atom) on the heterocyclic core. nih.govnih.gov In the synthesis of MRTX0902, (R)-3-(1-aminoethyl)-2-methylbenzonitrile is reacted with a dichlorinated pyridopyridazine (B8481360) intermediate under basic conditions to furnish a key precursor. nih.govacs.org this compound can be used in an analogous fashion to generate novel SOS1 inhibitors. This substitution allows for the systematic exploration of the inhibitor's structure-activity relationship, where the position of the cyano group on the phenyl ring can be varied to optimize binding affinity and cellular potency. acs.org

Table 2: Key SOS1 Inhibitors and Related Synthetic Components

| Compound/Intermediate Name | Description |

| BI-3406 | A potent and selective SOS1 inhibitor with a quinazoline core. nih.govnih.gov |

| MRTX0902 | An orally bioavailable, clinical-stage SOS1 inhibitor with a pyridopyridazine core. acs.orgnih.govcancer.gov |

| (R)-3-(1-aminoethyl)-2-methylbenzonitrile | A key chiral amine intermediate used in the synthesis of MRTX0902. nih.govacs.org |

| This compound | A structurally similar chiral amine that can be used to synthesize novel SOS1 inhibitor analogs. |

Advanced Analytical Characterization in Support of Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For (R)-4-(1-aminoethyl)benzonitrile, with a molecular formula of C₉H₁₀N₂, the expected exact mass is 146.0844 g/mol . spectrabase.com HRMS analysis provides a highly accurate mass measurement, which helps to confirm the elemental formula and distinguish it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of the synthesized or isolated compound with a high degree of confidence.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR: In the proton NMR spectrum of the related compound 4-aminobenzonitrile (B131773), the aromatic protons typically appear as doublets in the regions of δ 6.64 and 7.37 ppm, while the amino protons show a broad singlet around δ 4.32 ppm. rsc.org For this compound, one would expect to see signals corresponding to the ethyl group protons and the aromatic protons, with their specific chemical shifts and coupling patterns providing information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum of 4-aminobenzonitrile shows signals at approximately δ 99.5, 114.4, 120.4, 133.7, and 150.8 ppm. rsc.org For this compound, additional signals for the ethyl group carbons would be present. The predicted ¹³C NMR chemical shifts for 4-(1-aminoethyl)benzonitrile (B109050) include values around 55.7, 114.8, 116.4, 140.1, and 152.7 ppm. spectrabase.comrsc.org

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. slideshare.netwikipedia.orgyoutube.com

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule, such as those on the ethyl group and their coupling to the benzylic proton. slideshare.netresearchgate.net

NOESY provides information about protons that are close to each other in space, which can help to confirm the three-dimensional structure of the molecule. slideshare.netresearchgate.net

Solid-state NMR could be employed to study the compound in its solid form, providing information about its crystalline structure and polymorphism.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of a benzonitrile (B105546) derivative will show characteristic absorption bands. researchgate.net For this compound, key expected vibrations include:

N-H stretching of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

C≡N stretching of the nitrile group, which gives a sharp, medium-intensity band around 2220-2260 cm⁻¹. nist.gov

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching of the ethyl group just below 3000 cm⁻¹.

C-N stretching vibrations are generally observed between 1330 and 1260 cm⁻¹. esisresearch.org

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. spectroscopyonline.com The C≡N stretch is also a prominent feature in the Raman spectrum. chemicalbook.comchemicalbook.combruker.com Raman spectroscopy can be particularly useful for studying the symmetric vibrations of the molecule and can provide information about the molecular backbone. For the related 4-aminobenzonitrile, Raman spectra have been used to study pressure-induced phase transitions. researchgate.net

Chromatographic Purity Analysis (e.g., HPLC-UV/Vis, GC-MS)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from its enantiomer and other impurities.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. Using a suitable chiral stationary phase, the R and S enantiomers can be separated and quantified. sielc.com A UV-Vis detector is typically used for detection, as the benzonitrile chromophore absorbs UV light.